6-Methylbenzofuran-2-carboxylic acid
Overview
Description
6-Methylbenzofuran-2-carboxylic Acid (CAS# 50779-65-2) is a useful research chemical . It has a molecular weight of 176.17 and a molecular formula of C10H8O3 .
Synthesis Analysis
The synthesis of benzofuran derivatives like 6-Methylbenzofuran-2-carboxylic acid involves several methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .Molecular Structure Analysis
The molecular structure of 6-Methylbenzofuran-2-carboxylic Acid is represented by the canonical SMILES: CC1=CC2=C(C=C1)C=C(O2)C(=O)O . The InChI representation is InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields is catalyzed by Indium (III) halides . Another reaction is the isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols which provides 2-alkyl/benzyl benzofurans in excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methylbenzofuran-2-carboxylic Acid include a molecular weight of 176.17 and a molecular formula of C10H8O3 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Scientific Research Applications
Pharmaceutical Drug Synthesis
6-Methylbenzofuran-2-carboxylic acid: is a valuable precursor in the synthesis of various pharmaceutical drugs. Its benzofuran moiety is a common structural component in several therapeutic agents due to its biological relevance and pharmacological properties . For instance, benzofuran derivatives have been utilized in the development of anticancer agents and antiviral drugs, including potential treatments for hepatitis C .
Antibacterial Agents
The compound’s derivatives have shown promise as antibacterial agents. The furan ring, a key feature of 6-Methylbenzofuran-2-carboxylic acid , is known for its antibacterial activity. Researchers have been exploring furan derivatives to combat microbial resistance and develop new antimicrobial medicines .
Organic Chemistry Research
In organic chemistry, 6-Methylbenzofuran-2-carboxylic acid serves as a versatile building block. It’s used in constructing complex organic molecules, including polycyclic benzofuran compounds, through methods like free radical cyclization cascades . These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Material Science Applications
The benzofuran derivatives, including 6-Methylbenzofuran-2-carboxylic acid , find applications in material science. They can be used to modify the surface properties of various materials, potentially enhancing their functionality for specific applications.
Nanotechnology
In nanotechnology, carboxylic acids like 6-Methylbenzofuran-2-carboxylic acid are used to modify the surface of nanoparticles and nanostructures. This modification can improve the dispersion and incorporation of these particles into polymer nanomaterials, which is crucial for the development of advanced materials .
Bioactivity Research
Benzofuran compounds are known for their strong bioactivity, which includes antitumor, antibacterial, antioxidative, and antiviral activities. As such, 6-Methylbenzofuran-2-carboxylic acid is a subject of bioactivity research, where its derivatives are studied for their potential as natural drug lead compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Methylbenzofuran-2-carboxylic acid, like other benzofuran derivatives, has been shown to have a broad range of biological activities . . Benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial metabolism (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Result of Action
Based on the known activities of benzofuran derivatives, it can be speculated that this compound may have effects such as inhibiting cell growth (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), and inhibiting viral replication (in the case of anti-viral activity) .
properties
IUPAC Name |
6-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGSJLZWQHRTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604263 | |
Record name | 6-Methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzofuran-2-carboxylic acid | |
CAS RN |
50779-65-2 | |
Record name | 6-Methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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